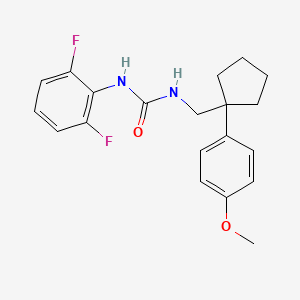
1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). This molecule has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. In
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of novel pyrimidinones through cyclocondensation reactions involving aryl methoxy trifluoroacetones and urea highlights the chemical versatility of urea derivatives in producing compounds with potential pharmacological applications (Bonacorso et al., 2003). Such methodologies could be relevant for the synthesis of derivatives of the compound , exploring its potential in various scientific applications.
- Research on the molecular structure and spectroscopic analysis of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate demonstrates the importance of structural elucidation in understanding the properties and applications of complex organic molecules (Mary et al., 2014). This approach is crucial for compounds like "1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea," aiding in the exploration of their chemical behavior and potential functionalities.
Nonlinear Optical Properties and Materials Science
- The study of new flavanones exhibiting antifungal activities through methanolysis of flavones with urea indicates the potential for creating bioactive molecules with specific functionalities (Bernini et al., 2008). This suggests that derivatives of "this compound" could be explored for biological activities, including antifungal properties.
Photophysics and Anion Sensing
- The development of mononuclear gold(I) acetylide complexes with urea moieties for anion sensing properties illustrates the functional diversity of urea derivatives in the field of sensor technology (Zhou et al., 2012). Such research points towards the potential of "this compound" in contributing to the development of new sensing materials.
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-(4-methoxyphenyl)cyclopentyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c1-26-15-9-7-14(8-10-15)20(11-2-3-12-20)13-23-19(25)24-18-16(21)5-4-6-17(18)22/h4-10H,2-3,11-13H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNILNVVQAIVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{3-methyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2588430.png)

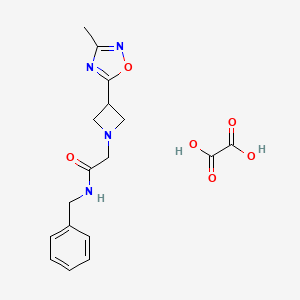
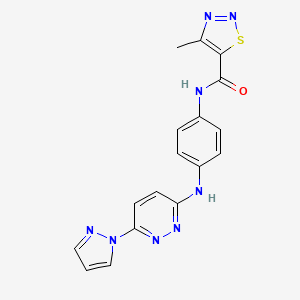

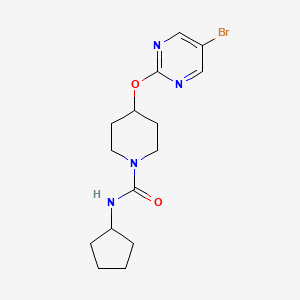

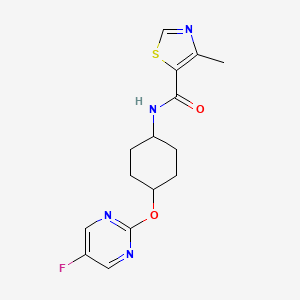
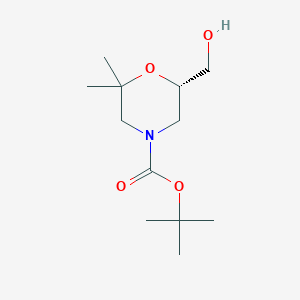
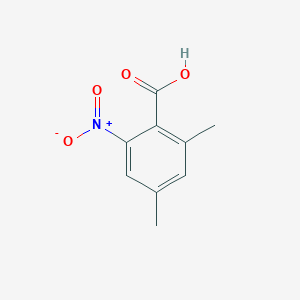
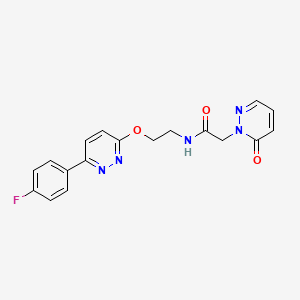
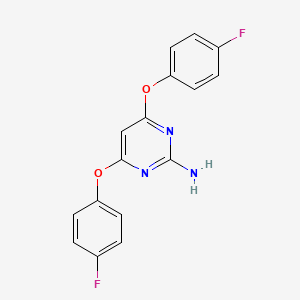
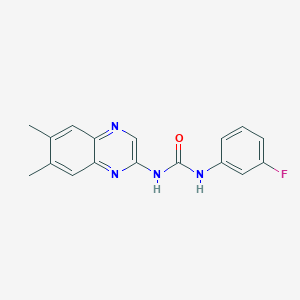
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2588447.png)